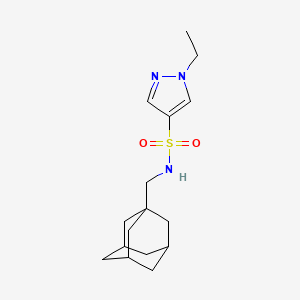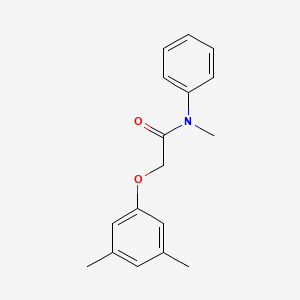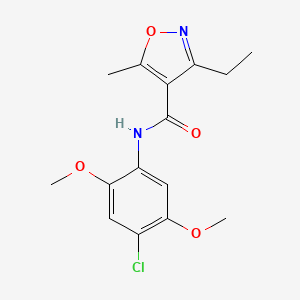
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor in cells that regulates cellular metabolism and energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to allosteric activation of AMPK and phosphorylation of downstream targets involved in cellular metabolism and energy homeostasis. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to activate AMPK in a dose-dependent manner and to have a greater effect on AMPK activation than other known activators of the enzyme.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipid accumulation in liver cells. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress in cells. In animal studies, N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce body weight and adiposity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide is that it is a specific activator of AMPK and does not activate other kinases in cells. This makes it a useful tool for studying the role of AMPK in cellular metabolism and energy homeostasis. However, one limitation of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide is that it can be toxic at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective activators of AMPK. Another area of research is the investigation of the long-term effects of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide on metabolic health and disease. Additionally, the potential use of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity warrants further investigation.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipid accumulation in liver cells. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress in cells.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-1-ethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-2-19-10-15(9-17-19)22(20,21)18-11-16-6-12-3-13(7-16)5-14(4-12)8-16/h9-10,12-14,18H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGRVLTABGOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(1-Adamantylmethyl)-1-ethyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4753052.png)
![2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4753061.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4753070.png)
![ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4753074.png)
![N-benzyl-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753077.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4753086.png)
![5-cyclopropyl-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4753093.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4753101.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4753112.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4753121.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4753130.png)
![methyl 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4753132.png)